Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate
Description
Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with an acetylamino-thio linker. This linker connects to a 6-phenylthieno[3,2-e]pyrimidine heterocyclic system.
Properties
IUPAC Name |
methyl 4-[[2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c1-28-22(27)15-7-9-16(10-8-15)25-19(26)12-29-20-17-11-18(14-5-3-2-4-6-14)30-21(17)24-13-23-20/h2-11,13H,12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNUIIAHDZVNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrimidine intermediates, followed by their fusion and subsequent functionalization.
Thiophene Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Pyrimidine Synthesis: The pyrimidine ring can be synthesized using the Biginelli reaction, which involves the condensation of urea, β-keto esters, and aldehydes.
Fusion and Functionalization: The thiophene and pyrimidine intermediates are fused using a palladium-catalyzed cross-coupling reaction. The phenyl group is introduced via a Suzuki-Miyaura coupling reaction. Finally, the esterification of the benzoic acid derivative with methanol yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids. Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Key Compounds: C1–C7 ()
These derivatives share a methyl benzoate ester but incorporate a quinoline core linked via a piperazine group. Substituents on the quinoline’s phenyl ring (e.g., bromo, chloro, fluoro) modulate electronic and steric properties.
Table 1: Comparison with Quinoline Derivatives
Analysis :
- The acetylamino-thio linker is shorter and less flexible than the piperazine group in C1–C7, which may reduce conformational adaptability .
Comparison with Pyridazine/Isoxazole-Linked Ethyl Benzoates
Key Compounds: I-6230, I-6232, I-6373 ()
These ethyl benzoates feature pyridazine or isoxazole heterocycles connected via phenethylamino, phenethylthio, or phenethoxy linkers.
Table 2: Comparison with Pyridazine/Isoxazole Derivatives
Analysis :
- Ethyl esters (e.g., I-6230) are marginally more lipophilic than methyl esters, which could delay metabolic hydrolysis.
Ester Group Variation: Methyl vs. Ethyl
The target compound’s methyl ester distinguishes it from ethyl variants like ethyl 4-[[2-(6-phenylthieno[3,2-e]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate (). Methyl esters generally exhibit faster hydrolysis rates in vivo due to reduced steric hindrance, which may shorten half-life compared to ethyl analogues .
Thienopyrimidine vs. Other Heterocyclic Cores
Key Compounds: Pyrimidine-thietane (), Sulfonylureas ()
- Pyrimidine-thietane (): Features a strained thietane ring, increasing reactivity compared to the fused thienopyrimidine system. The thioether linkage in both compounds may confer similar stability under oxidative conditions .
- Sulfonylureas (): Triazine-based herbicides (e.g., metsulfuron methyl) utilize a sulfonylurea bridge instead of the acetylamino-thio linker, targeting entirely different biological pathways .
Substituent Effects on Physicochemical Properties
The 6-phenyl group on the thienopyrimidine core enhances hydrophobicity, similar to halogenated phenyl substituents in C2–C4 ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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